molecular formula C10H14N2O B13525607 2-Methyl-4-(pyrrolidin-3-yloxy)pyridine

2-Methyl-4-(pyrrolidin-3-yloxy)pyridine

Cat. No.: B13525607
M. Wt: 178.23 g/mol
InChI Key: DDRHAMAQOQAXLS-UHFFFAOYSA-N
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Description

2-Methyl-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride (CAS 2680530-25-8) is a chemical compound supplied for research and development purposes. With the molecular formula C10H16Cl2N2O and a molecular weight of 251.15, this compound features a pyridine ring linked via an ether bond to a pyrrolidine ring, a structural motif of significant interest in medicinal chemistry . Compounds containing fused pyrrole and pyridine rings, such as the pyrrolopyridine scaffold, are known to exhibit a broad spectrum of pharmacological properties. This makes them valuable starting points in drug discovery campaigns . Specifically, pyrrolo[3,4-c]pyridine derivatives have been investigated for their potential antidiabetic activity, acting through mechanisms such as the stimulation of glucose uptake and as aldose reductase inhibitors to reduce secondary complications of diabetes . Furthermore, the pyrrolopyridine core is found in alkaloids of natural origin and has been studied for its analgesic, sedative, antimycobacterial, antiviral, and antitumor activities . The presence of both pyrrolidine and pyridine rings in a single molecule provides a versatile pharmacophore that can be optimized for interaction with various biological targets. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound as a key intermediate or building block in the synthesis of novel bioactive molecules or as a reference standard in biological screening assays. For more detailed information, including handling and safety data, please refer to the relevant Safety Data Sheet.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-methyl-4-pyrrolidin-3-yloxypyridine

InChI

InChI=1S/C10H14N2O/c1-8-6-9(3-5-12-8)13-10-2-4-11-7-10/h3,5-6,10-11H,2,4,7H2,1H3

InChI Key

DDRHAMAQOQAXLS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)OC2CCNC2

Origin of Product

United States

Preparation Methods

Synthesis of (R)- or (S)-2-Methylpyrrolidine Precursors

A foundational step in the synthesis involves preparing optically active 2-methylpyrrolidine intermediates, which are crucial for obtaining the chiral pyrrolidin-3-yloxy substituent.

  • Starting from inexpensive 2-methylpyrroline , hydrogenation is performed using platinum catalysts, such as platinum (IV) oxide or 5% platinum on carbon (Pt/C), in a solvent mixture of ethanol and methanol (ratio approximately 2:1 to 3:1 v/v) at ambient temperature.
  • The hydrogenation yields (R)- or (S)-2-methylpyrrolidine tartrate salts with optical purity greater than 50% enantiomeric excess (ee).
  • The tartrate salts can be recrystallized from alcohol solvents to improve purity.
  • Conversion of the tartrate salt to the free base is achieved using bases such as ammonium hydroxide or alkali metal hydroxides, or by ion-exchange resin techniques.

Formation of the Pyrrolidin-3-yloxy Substituent

  • The pyrrolidin-3-yloxy group is introduced by nucleophilic substitution reactions where the hydroxyl group on the pyrrolidine ring acts as a nucleophile.
  • In some synthetic strategies, the pyrrolidin-3-yloxy substituent is attached to the pyridine ring by displacement of a leaving group (such as fluorine) on a functionalized pyridine scaffold.
  • For example, 2-fluoro-4-methylpyridine can be used as the starting scaffold, where the fluorine is substituted by the pyrrolidin-3-yloxy group under nucleophilic conditions employing bases like potassium hydride or sodium hydride in solvents such as dimethyl sulfoxide (DMSO).

Coupling Reactions on Pyridine Scaffold

  • Organometallic reagents such as Grignard reagents (e.g., isopropylmagnesium chloride) are used to functionalize the pyridine ring at specific positions, allowing for subsequent attachment of amino acid residues or heterocyclic rings.
  • The reaction conditions typically involve low temperatures (0 to -20 °C) in tetrahydrofuran (THF) as solvent to control selectivity and yield.
  • Catalytic hydrogenation with palladium on carbon (Pd/C) is employed to remove protecting groups and finalize the pyrrolidin-3-yloxy substitution.

Representative Reaction Scheme and Conditions

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Hydrogenation 2-Methylpyrroline, PtO2 or 5% Pt/C, EtOH/MeOH (2:1 v/v), RT >80 Produces (R)- or (S)-2-methylpyrrolidine tartrate salts
2 Recrystallization Alcohol solvents, cooling - Improves optical purity
3 Base treatment Ammonium hydroxide or NaOH, ion-exchange resin - Converts tartrate salt to free base
4 Nucleophilic substitution 2-Fluoro-4-methylpyridine, pyrrolidin-3-ol, KH, DMSO, RT 71-89 Substitution of fluorine by pyrrolidin-3-yloxy
5 Grignard reaction iPrMgCl, THF, 0 to -20 °C 80-86 Functionalization of pyridine scaffold
6 Catalytic hydrogenation Pd/C, THF or EtOAc, RT 74-98 Deprotection step
7 Oxidation (if required) Dess–Martin periodinane, CH2Cl2, RT 61-86 Converts alcohol to ketone intermediate

Analytical and Research Data

  • Optical purity of intermediates is monitored by chiral chromatography, ensuring enantiomeric excess above 50% ee in critical steps.
  • NMR spectroscopy is extensively used to confirm substitution patterns and purity during synthesis, especially to distinguish diastereomeric alcohol intermediates.
  • Stability tests in methanol showed that methyl-substituted derivatives remain stable over several days at room temperature.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(pyrrolidin-3-yloxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The pyridine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

2-Methyl-4-(pyrrolidin-3-yloxy)pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of biological systems and as a potential pharmacophore in drug discovery.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a scaffold for designing biologically active compounds.

    Industry: The compound finds applications in the production of fine chemicals, polymers, and agrochemicals

Mechanism of Action

The mechanism of action of 2-Methyl-4-(pyrrolidin-3-yloxy)pyridine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring contributes to the compound’s ability to bind to proteins and enzymes, influencing their activity. The non-planarity of the ring allows for greater three-dimensional coverage, enhancing its binding affinity and selectivity .

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

  • 4-Methyl-2-(pyrrolidin-3-yloxy)pyridine hydrochloride (CAS 1420994-15-5):
    • Molecular Formula : C₁₀H₁₅ClN₂O
    • Molecular Weight : 214.69
    • Key Differences : Methyl group at position 4 vs. position 2 in the target compound. Positional isomerism may alter steric hindrance and electronic distribution, impacting binding to biological targets .
  • (S)-2-(Pyrrolidin-3-yloxy)pyridine hydrochloride :
    • Key Differences : Lacks the methyl group on the pyridine ring. The absence of the methyl substituent reduces hydrophobicity and may decrease metabolic stability .
  • 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride: Key Differences: Pyrrolidin-2-yl group (vs. pyrrolidin-3-yloxy).

Functional Group Variations

  • 2-Methyl-4-(prop-2-yn-1-yloxy)pyridine (Compound V): Molecular Formula: C₉H₁₀N₂O Key Differences: Propargyl ether replaces pyrrolidin-3-yloxy.
  • 2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride (CAS 1713162-92-5):
    • Key Differences : Methoxy group at position 2 and pyrrolidin-3-yloxy at position 4. The electron-donating methoxy group may increase pyridine ring basicity compared to the methyl group .

Heterocyclic Ring Variations

  • 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride: Molecular Formula: C₁₁H₁₇ClN₂O Molecular Weight: 228.72 Key Differences: Piperidine (6-membered ring) replaces pyrrolidine (5-membered).
  • 3-(Piperidin-4-ylmethoxy)pyridine derivatives :
    • Key Differences : Piperidine-4-ylmethoxy substituent. The extended linker (CH₂ group) enhances flexibility, which may improve binding to demethylases (e.g., K_i values in nM range) .

Physicochemical and Pharmacological Comparisons

Compound Molecular Weight Substituents Key Properties Biological Relevance
2-Methyl-4-(pyrrolidin-3-yloxy)pyridine ~214 (base) Methyl (C2), pyrrolidin-3-yloxy (C4) High polarity due to ether oxygen; moderate logP Potential enzyme inhibition (inferred)
4-Methyl-2-(pyrrolidin-3-yloxy)pyridine 214.69 Methyl (C4), pyrrolidin-3-yloxy (C2) Similar polarity; altered substituent positions Unclear; positional isomerism may affect activity
2-Methyl-4-(piperidin-3-yloxy)pyridine 228.72 Methyl (C2), piperidin-3-yloxy (C4) Increased steric bulk; higher molecular weight Enhanced binding to larger enzyme pockets
Propargyl ether analog (Compound V) 162.19 Propargyloxy (C4) Rigid alkyne group; lower nitrogen content Suited for covalent inhibition or click chemistry

Research Findings and Implications

  • Synthetic Accessibility : The target compound and analogs are synthesized via nucleophilic substitution or coupling reactions (e.g., Scheme 1 in ), with yields ranging from 67–81% for related pyridine derivatives .
  • Biological Activity : Pyrrolidine-containing pyridines demonstrate inhibitory effects on enzymes like lysine demethylases (K_i values < 1 μM) and cytochrome P450 isoforms, likely due to nitrogen-oxygen interactions with catalytic sites .
  • Structure-Activity Relationships (SAR) :
    • Substituent Position : Methyl groups at C2 vs. C4 significantly alter electronic effects (e.g., C2-methyl may enhance π-π stacking).
    • Heterocycle Size : Piperidine analogs show higher molecular weights but improved metabolic stability over pyrrolidine derivatives .

Q & A

Basic: What are the optimal synthetic routes for 2-Methyl-4-(pyrrolidin-3-yloxy)pyridine?

Methodological Answer:
The synthesis typically involves multi-step reactions. A common approach includes:

  • Step 1 : Activation of the pyridine ring at the 4-position via halogenation or hydroxylation.
  • Step 2 : Nucleophilic substitution using pyrrolidin-3-ol derivatives under alkaline conditions (e.g., NaOH in dichloromethane) to introduce the pyrrolidine-3-yloxy group .
  • Step 3 : Methylation at the 2-position of the pyridine ring using methylating agents like methyl iodide or dimethyl sulfate .
    Yield optimization (e.g., ~99% purity) requires precise control of reaction time, temperature, and stoichiometric ratios of reagents .

Advanced: How can structural modifications of the pyrrolidine ring affect biological activity?

Methodological Answer:
Modifications to the pyrrolidine moiety (e.g., fluorination, substitution with heteroatoms) can alter:

  • Binding Affinity : Introducing electron-withdrawing groups (e.g., fluorine) enhances interactions with hydrophobic protein pockets, as seen in proteomics studies .
  • Metabolic Stability : N-methylation of the pyrrolidine nitrogen reduces susceptibility to oxidative degradation, improving pharmacokinetics .
  • Selectivity : Stereochemical adjustments (e.g., cis/trans configurations) impact target specificity, validated via molecular docking and in vitro assays .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns and regiochemistry of the pyridine and pyrrolidine rings .
  • Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .
  • Chromatography (HPLC/UPLC) : Purity assessment (>99%) using reverse-phase columns with UV detection at 254 nm .
  • X-ray Crystallography : To resolve stereochemical ambiguities in crystalline derivatives .

Advanced: How to resolve discrepancies in reported biological activities of derivatives?

Methodological Answer:
Discrepancies often arise from:

  • Experimental Variability : Differences in assay conditions (e.g., cell lines, incubation times). Mitigate via standardized protocols (e.g., ISO 10993 for cytotoxicity) .
  • Structural Isomerism : Use chiral chromatography or asymmetric synthesis to isolate enantiomers and compare their activities .
  • Data Normalization : Apply meta-analysis frameworks to harmonize IC50_{50} values across studies, accounting for assay sensitivity .

Basic: What are the key applications of this compound in chemical biology?

Methodological Answer:

  • Protein Interaction Studies : Acts as a scaffold for developing inhibitors targeting kinase domains (e.g., EGFR, JAK2) due to its pyridine-pyrrolidine pharmacophore .
  • Fluorescent Probes : Conjugation with fluorophores (e.g., dansyl chloride) enables real-time tracking of cellular uptake via confocal microscopy .
  • Enzyme Mimetics : Used in catalytic studies of metalloenzymes by mimicking histidine coordination sites .

Advanced: How to design derivatives for improved blood-brain barrier (BBB) penetration?

Methodological Answer:

  • Lipophilicity Optimization : Calculate logP values (e.g., using ChemDraw) and introduce alkyl chains or halogens to enhance lipid solubility .
  • P-glycoprotein Evasion : Replace hydrogen bond donors (e.g., -OH groups) with bioisosteres like fluorine to reduce efflux pump recognition .
  • In Silico Modeling : Use tools like Schrödinger’s QikProp to predict BBB permeability scores (>3.0 for CNS activity) .

Basic: What safety precautions are critical during handling and storage?

Methodological Answer:

  • Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation (H315/H319 hazards). Work in a fume hood to avoid inhalation .
  • Storage : Keep in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent oxidation or hydrolysis .
  • Waste Disposal : Neutralize with dilute acetic acid before incineration to avoid releasing toxic fumes .

Advanced: How to address low yields in cross-coupling reactions involving this compound?

Methodological Answer:

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh3_3)4_4) with ligands like XPhos for Suzuki-Miyaura couplings .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states and improve reaction rates .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >90% yield .

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